molecular formula C11H10N4O2 B2744197 6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide CAS No. 2034621-75-3

6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2744197
CAS No.: 2034621-75-3
M. Wt: 230.227
InChI Key: JIGGONJKEINACW-UHFFFAOYSA-N
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Description

Scientific Research Applications

6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves the reaction of 4-methylpyridine with appropriate reagents to introduce the hydroxy and carboxamide groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, 1,3-binucleophiles, and various nucleophilic reagents. Reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Major Products

The major products formed from these reactions include pyrazolo[3,4-b]pyridines, angular pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Uniqueness

What sets 6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific research applications .

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-7-2-3-12-9(4-7)15-11(17)8-5-10(16)14-6-13-8/h2-6H,1H3,(H,12,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGGONJKEINACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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